![molecular formula C21H22N6 B5076074 4-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-2,5-dimethylpyrimidine](/img/structure/B5076074.png)
4-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-2,5-dimethylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-2,5-dimethylpyrimidine is a complex organic compound that contains multiple heterocyclic rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of imidazole, pyrazole, and pyrimidine rings in its structure suggests that it may exhibit a range of biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-2,5-dimethylpyrimidine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the imidazole and pyrazole intermediates, followed by their coupling with a phenyl group and subsequent cyclization to form the pyrimidine ring.
Synthesis of Imidazole Intermediate: The imidazole ring can be synthesized by the reaction of glyoxal with ammonia and an appropriate aldehyde under acidic conditions.
Synthesis of Pyrazole Intermediate: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under basic conditions.
Coupling Reaction: The imidazole and pyrazole intermediates are then coupled with a phenyl group through a nucleophilic substitution reaction.
Cyclization: The final step involves the cyclization of the coupled product to form the pyrimidine ring under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
4-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-2,5-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
4-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-2,5-dimethylpyrimidine has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs with antibacterial, antifungal, or anticancer activities.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its heterocyclic nature.
Materials Science: The compound may be used in the development of organic semiconductors or as a building block for complex molecular architectures.
作用机制
The mechanism of action of 4-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-2,5-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrazole rings can participate in hydrogen bonding and π-π interactions, while the pyrimidine ring can act as a hydrogen bond acceptor. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- **4-[3-[1-(1H-Imidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-2,5-dimethylpyrimidine
- **4-[3-[1-(1H-Pyrazol-3-yl)methyl]pyrazol-3-yl]phenyl]-2,5-dimethylpyrimidine
- **4-[3-[1-(1H-Pyrimidin-2-yl)methyl]pyrazol-3-yl]phenyl]-2,5-dimethylpyrimidine
Uniqueness
The uniqueness of 4-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-2,5-dimethylpyrimidine lies in the presence of the ethyl group on the imidazole ring, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.
属性
IUPAC Name |
4-[3-[1-[(1-ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-2,5-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6/c1-4-26-11-9-22-20(26)14-27-10-8-19(25-27)17-6-5-7-18(12-17)21-15(2)13-23-16(3)24-21/h5-13H,4,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOVAZGCGBBKJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CN2C=CC(=N2)C3=CC(=CC=C3)C4=NC(=NC=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-ethyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B5075998.png)
![11-chloro-8H-benzimidazo[2,1-a]phenanthro[3,4,5-defg]isoquinolin-8-one](/img/structure/B5076000.png)

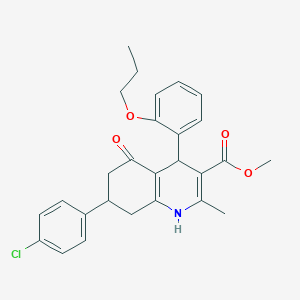
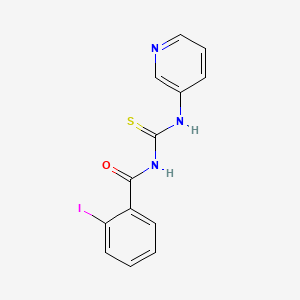
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5076039.png)
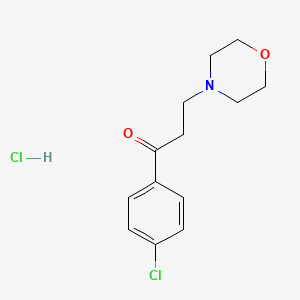
![(5E)-5-[[4-[3-(2-chlorophenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5076065.png)
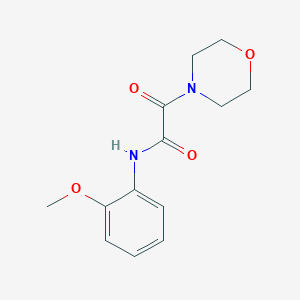
![4-methoxy-N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-nitrobenzamide](/img/structure/B5076076.png)
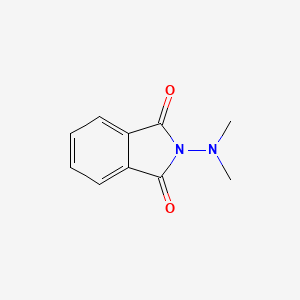
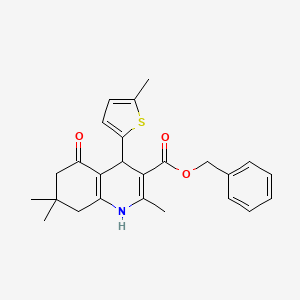

![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5076100.png)
